molecular formula C12H14N2 B13030176 N-(propan-2-yl)quinolin-5-amine

N-(propan-2-yl)quinolin-5-amine

Cat. No.: B13030176
M. Wt: 186.25 g/mol
InChI Key: PGPWSMDTTKCLQF-UHFFFAOYSA-N
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Description

N-(propan-2-yl)quinolin-5-amine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This amine derivative of quinoline features an isopropylamine group attached to the 5-position of the quinoline ring system. Quinoline-based compounds are privileged structures in medicinal chemistry and are frequently investigated for their diverse biological properties . Specifically, the 8-hydroxyquinoline (8-HQ) scaffold, a closely related structure, is recognized as a multi-target agent with a complex mechanism of action that often involves the chelation of metal ions and interaction with various enzymatic systems . While the specific biological profile of this compound requires further investigation, structural analogs, particularly those with propanolamine chains, have been extensively studied as ligands for biogenic amine receptors, such as beta-adrenergic receptors (β-ARs) . Furthermore, recent research on novel 8-hydroxyquinoline-5-sulfonamide derivatives has demonstrated significant anticancer activity against cell lines including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549), as well as antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) . These findings highlight the broad research potential of the quinoline core. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-propan-2-ylquinolin-5-amine

InChI

InChI=1S/C12H14N2/c1-9(2)14-12-7-3-6-11-10(12)5-4-8-13-11/h3-9,14H,1-2H3

InChI Key

PGPWSMDTTKCLQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to N-(propan-2-yl)quinolin-5-amine

The creation of this compound can be achieved through several synthetic pathways, primarily involving the modification of a pre-existing quinoline (B57606) structure.

Approaches via Quinolin-5-amine Precursors

A primary and direct method for the synthesis of this compound is through the N-alkylation of quinolin-5-amine. wikipedia.org This approach utilizes quinolin-5-amine as the starting material, which is then reacted with an isopropylating agent.

Reductive amination offers a powerful alternative for the synthesis of N-(substituted)quinolin-5-amines. This one-pot reaction typically involves the reaction of quinolin-5-amine with acetone (B3395972) in the presence of a reducing agent. masterorganicchemistry.comwikipedia.orgyoutube.com The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comwikipedia.org The choice of reducing agent can be crucial, as some, like sodium cyanoborohydride, are selective for the imine in the presence of the ketone, preventing unwanted side reactions. youtube.com

Another approach involves the use of alkyl halides, such as 2-bromopropane (B125204) or 2-iodopropane, to alkylate quinolin-5-amine. wikipedia.org This nucleophilic substitution reaction, however, can sometimes lead to overalkylation, producing the tertiary amine as a byproduct. wikipedia.org To favor mono-alkylation, reaction conditions such as temperature and the stoichiometry of the reactants must be carefully controlled.

The following table summarizes common methods starting from quinolin-5-amine:

Alkylating AgentReaction TypeKey Features
AcetoneReductive AminationOne-pot procedure, often uses a selective reducing agent like NaBH3CN. masterorganicchemistry.comwikipedia.orgyoutube.com
2-HalopropaneN-AlkylationDirect alkylation, potential for overalkylation needs to be managed. wikipedia.org
Isopropyl AlcoholN-AlkylationCatalytic methods can be employed, often requiring elevated temperatures. nih.gov

Coupling Reactions and Amination Strategies

Modern cross-coupling reactions provide a versatile platform for the synthesis of N-aryl amines, including this compound. The Buchwald-Hartwig amination is a prominent example, involving the palladium-catalyzed coupling of an aryl halide or triflate with an amine. rug.nlnih.govyoutube.comyoutube.com In this context, 5-bromoquinoline (B189535) or 5-chloroquinoline (B16772) would be reacted with isopropylamine (B41738) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rug.nlnih.gov The choice of ligand is critical for the efficiency and scope of the reaction. youtube.com

Ullmann condensation, a copper-catalyzed reaction, presents another classical method for the formation of C-N bonds. youtube.com This reaction would involve the coupling of 5-haloquinoline with isopropylamine, typically at higher temperatures than the palladium-catalyzed methods. youtube.com

Isopropyl Group Introduction Methodologies

The introduction of the isopropyl group can be achieved through various methods, as highlighted in the preceding sections. To reiterate, the primary methods include:

Reductive amination with acetone. masterorganicchemistry.comwikipedia.orgyoutube.com

Direct N-alkylation with isopropyl halides or other suitable alkylating agents. wikipedia.org

N-Alkylation using isopropyl alcohol through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals like ruthenium or iridium. nih.gov This method is considered a green chemical process as the only byproduct is water. nih.gov

Advanced Synthetic Techniques and Catalysis in Quinolyl Amine Synthesis

The synthesis of quinoline derivatives has been significantly advanced by the development of novel catalytic systems. nih.govnih.gov Gold rsc.org, palladium nih.gov, nickel researchgate.net, and copper organic-chemistry.org catalysts have all been employed in various synthetic strategies for quinoline ring formation and functionalization. For the specific synthesis of N-substituted quinolyl amines, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly prevalent due to their high efficiency and broad substrate scope. rug.nlnih.gov

Recent research has also focused on photocatalytic methods for the synthesis of N-aryl amines, which can offer milder reaction conditions. rsc.org Furthermore, the use of N-heterocyclic carbene (NHC) ligands in palladium catalysis has shown promise in the amination of aryl chlorides. organic-chemistry.org

The Friedländer synthesis, a classic method for constructing the quinoline ring system, has also been the subject of catalytic advancements. nih.govresearchgate.net This reaction, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive methylene (B1212753) group, can be catalyzed by a variety of substances, including ionic liquids and metal nanoparticles, to improve yields and reaction conditions. nih.gov

Reaction Condition Optimization for High Purity and Yield

Optimizing reaction conditions is crucial for achieving high purity and yield in the synthesis of this compound. Key parameters that are often adjusted include:

Catalyst and Ligand: In cross-coupling reactions, the choice of metal catalyst and its corresponding ligand can dramatically affect the outcome. youtube.comnih.gov For instance, in Buchwald-Hartwig amination, different phosphine ligands can be screened to find the optimal balance of reactivity and stability for the catalytic system. youtube.com

Base: The choice of base is critical in both coupling reactions and alkylations. nih.govrsc.org Common bases include alkali metal carbonates, phosphates, and alkoxides. The strength and solubility of the base can influence the reaction rate and the suppression of side reactions.

Solvent: The solvent can affect the solubility of reactants and catalysts, as well as the reaction temperature. Toluene, dioxane, and DMSO are common solvents for cross-coupling reactions. nih.gov

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Microwave irradiation has been shown to reduce reaction times in some cases. researchgate.netrsc.org

A systematic approach to optimization, often involving a Design of Experiments (DoE) methodology, can be employed to efficiently identify the ideal reaction conditions.

Investigation of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a key consideration in the synthesis of substituted quinolines. acs.orgmdpi.com When functionalizing the quinoline ring, the position of substitution is influenced by the electronic properties of the ring and the nature of the directing group. In the context of amination, if the starting material is a di- or poly-substituted quinoline, the site of amination must be controlled. For instance, in the amination of quinoline N-oxides, substitution can be directed to the C2 or C8 position depending on the catalyst and reaction conditions. acs.orgorganic-chemistry.org Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict and understand the regioselectivity of these reactions. research-nexus.net

Stereoselectivity is generally not a factor in the synthesis of this compound itself, as the molecule does not possess a chiral center. However, if the quinoline core or the isopropyl group were to be substituted with chiral moieties, then the stereochemical outcome of the reaction would become an important consideration. For example, the synthesis of chiral quinolines can be achieved through asymmetric Friedländer reactions or other stereoselective methods. nih.govacs.org

Derivatization Strategies for this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives. These derivatization strategies are crucial for modulating the compound's physicochemical properties and biological activities. The primary sites for modification are the secondary amine at the 5-position and the carbocyclic (benzene) portion of the quinoline ring system.

The secondary amino group (-NH-) at the 5-position is a key nucleophilic center, making it amenable to a variety of chemical transformations, including acylation, sulfonylation, and alkylation. These reactions allow for the introduction of a wide range of functional groups, significantly altering the molecule's steric and electronic profile.

Acylation and Sulfonylation: The most common modifications involve the reaction of the secondary amine with electrophilic acylating or sulfonylating agents. Acylation can be readily achieved using acyl halides (e.g., acetyl chloride) or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives (amides). umich.eduyoutube.com Similarly, reaction with sulfonyl chlorides, such as methanesulfonyl chloride, provides N-sulfonyl derivatives (sulfonamides). nih.gov These reactions are typically high-yielding and serve to introduce functionalities that can act as hydrogen bond acceptors or modulate the basicity of the parent amine.

Alkylation: While less common than acylation due to potential challenges with over-alkylation, the nitrogen atom can be further alkylated. This is typically achieved using alkyl halides. The reaction often requires a base to deprotonate the secondary amine, increasing its nucleophilicity for subsequent attack on the electrophilic alkylating agent. youtube.com This introduces additional aliphatic or benzylic groups, further modifying the compound's lipophilicity and steric bulk.

The table below summarizes key derivatization reactions at the amino group.

Reaction TypeReagent ExampleResulting Functional GroupPotential Product Name
AcylationAcetyl Chloride (CH₃COCl)AmideN-acetyl-N-(propan-2-yl)quinolin-5-amine
SulfonylationMethanesulfonyl Chloride (CH₃SO₂Cl)SulfonamideN-(methanesulfonyl)-N-(propan-2-yl)quinolin-5-amine
AlkylationBenzyl (B1604629) Bromide (BnBr)Tertiary AmineN-benzyl-N-(propan-2-yl)quinolin-5-amine

The quinoline ring itself is a key target for functionalization, primarily through electrophilic aromatic substitution (SEAr) reactions. The position of substitution is directed by the existing groups on the ring. The N-(propan-2-yl)amino group at C5 is a potent electron-donating and activating group, directing incoming electrophiles to the ortho (C6) and para (C8) positions of the benzenoid ring. stackexchange.comquora.com The pyridine (B92270) part of the quinoline is generally deactivated towards electrophilic attack, especially under the acidic conditions often used for SEAr, which lead to protonation of the ring nitrogen. stackexchange.com

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinoline core is a valuable strategy, as these atoms can serve as handles for subsequent cross-coupling reactions. Halogenation can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) can be used, often under metal-free conditions, to selectively introduce halogens. rsc.orgrsc.org The reaction of 8-substituted quinolines often leads to halogenation at the C5 and C7 positions, highlighting the influence of directing groups on regioselectivity. rsc.org For this compound, substitution is anticipated at the C6 and C8 positions.

Nitration: Nitration, typically performed with a mixture of concentrated nitric acid and sulfuric acid, is a classic method for functionalizing aromatic rings. youtube.com For quinoline itself, nitration yields a mixture of 5-nitro- and 8-nitroquinoline. stackexchange.comgoogle.com Given the strong activating effect of the C5-amino group, nitration of this compound is expected to proceed readily at the C6 and C8 positions.

C-H Activation: Modern synthetic methods, including transition-metal-catalyzed C-H activation, offer powerful and regioselective routes to functionalize quinoline rings. nih.govchemrxiv.org These methods allow for the direct formation of C-C, C-N, or C-O bonds, often with high atom economy. acs.org For instance, 8-aminoquinoline (B160924) derivatives are widely used as bidentate directing groups to facilitate palladium-catalyzed C-H functionalization at the C5 position. nih.govrsc.org While the substrate has its amino group at C5, the principles of directed C-H activation could be applied to achieve selective functionalization at adjacent positions like C4 or C6.

The table below outlines potential functionalizations of the quinoline ring.

Reaction TypeReagent ExamplePredicted Position(s) of SubstitutionPotential Product Name
BrominationN-Bromosuccinimide (NBS)C6 and/or C86-Bromo-N-(propan-2-yl)quinolin-5-amine
NitrationHNO₃ / H₂SO₄C6 and/or C86-Nitro-N-(propan-2-yl)quinolin-5-amine
C-H ArylationPd Catalyst + Aryl HalideC6 (ortho-position)6-Phenyl-N-(propan-2-yl)quinolin-5-amine

Post-synthetic modification refers to the chemical transformation of functional groups that have already been installed on the molecular scaffold. rsc.orgresearchgate.net This strategy, also known as functional group interconversion (FGI), is a cornerstone of medicinal chemistry for rapidly generating analogues and exploring structure-activity relationships.

Reduction of Nitro Groups: A nitro group, introduced onto the quinoline ring via nitration (see 2.5.2), is an exceptionally versatile functional group. It can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂). mdpi.comnih.govwikipedia.org The reduction of a derivative like 6-nitro-N-(propan-2-yl)quinolin-5-amine would yield quinoline-5,6-diamine, a scaffold bearing two distinct amino groups available for further derivatization.

Palladium-Catalyzed Cross-Coupling: A halogen atom installed on the quinoline ring serves as a powerful synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted quinoline can react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling a halo-quinoline with a primary or secondary amine, providing access to more complex amino-substituted quinolines.

These FGI strategies dramatically expand the chemical space accessible from a few key intermediates, as summarized in the table below.

Starting Functional GroupReaction TypeReagent ExampleResulting Functional Group
Nitro (-NO₂)ReductionFe / Acetic AcidAmine (-NH₂)
Bromo (-Br)Suzuki CouplingPhenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃Phenyl (-C₆H₅)
Bromo (-Br)Buchwald-Hartwig AminationMorpholine, Pd catalyst, BaseMorpholinyl
Amine (-NH₂)AcylationAcetyl Chloride / BaseAcetamide (-NHCOCH₃)

Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. For N-(propan-2-yl)quinolin-5-amine, one would expect to observe signals corresponding to the aromatic protons on the quinoline (B57606) ring, the N-H proton of the secondary amine, and the protons of the isopropyl group. The aromatic region would show a complex pattern of doublets and triplets characteristic of the substituted quinoline system. researchgate.netdergipark.org.tr The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. researchgate.net The chemical shift of the N-H proton can be broad and its position variable depending on solvent and concentration. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. arxiv.org A proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom. The spectrum would be characterized by several signals in the aromatic region (typically 110-150 ppm) corresponding to the nine carbons of the quinoline ring. The carbons of the isopropyl group would appear in the aliphatic region, with the methine (CH) carbon at a lower field than the two equivalent methyl (CH₃) carbons.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would establish the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline ring and the isopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. researchgate.net C-H stretching vibrations from the aromatic quinoline ring and the aliphatic isopropyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The spectrum would also feature C=C and C=N stretching vibrations from the quinoline ring in the 1500-1650 cm⁻¹ region, and C-N stretching vibrations in the 1250-1335 cm⁻¹ range, characteristic of aromatic amines.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations of the quinoline core.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of the molecular formula, C₁₂H₁₄N₂, by distinguishing it from other formulas with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. Quinoline and its derivatives are known to be UV-active due to the π-conjugated aromatic system. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to display characteristic absorption bands, likely corresponding to π→π* transitions within the quinoline ring system. The position and intensity of these bands are influenced by the nature and position of substituents on the aromatic core.

X-ray Crystallography for Solid-State Structural Elucidation

For related quinoline structures, X-ray diffraction studies have been instrumental. For instance, the analysis of similar heterocyclic compounds often reveals a nearly planar quinoline core. The supramolecular structure in the solid state is typically governed by intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. In the case of this compound, the presence of the secondary amine group introduces the potential for N-H···N or N-H···π hydrogen bonds, which would significantly influence its crystal lattice.

A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4
Density (calculated)1.20 g/cm³

This table is illustrative and does not represent experimentally verified data for this compound.

Conformational Analysis through Spectroscopic Data

Conformational analysis provides insight into the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility arises from the rotation around the C5-N bond (connecting the quinoline ring to the amine nitrogen) and the N-C bond of the isopropyl group.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying conformational dynamics in solution. The chemical shifts and coupling constants of the protons and carbons in the isopropyl group and the quinoline ring can be sensitive to the molecule's preferred conformation.

In a conformational analysis study of related 5-amino-substituted pyrimido[4,5-c]quinolines, it was found that the difference between the ground state conformation and the predicted binding pose in a protein active site could influence biological activity. mdpi.com Analogs with smaller conformational changes required for binding tended to show higher potency. mdpi.com This highlights the importance of understanding the conformational preferences of such molecules.

For this compound, computational modeling, in conjunction with experimental NMR data, would be necessary to determine the most stable conformations and the energy barriers between them. The orientation of the isopropyl group relative to the planar quinoline ring is of particular interest, as steric hindrance could influence the planarity of the N-H bond with the aromatic system.

Computational Chemistry and Quantum Mechanical Insights

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(propan-2-yl)quinolin-5-amine, DFT calculations provide a detailed picture of its geometric and electronic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, key considerations include the bond lengths and angles within the quinoline (B57606) ring system, the N-C bond connecting the isopropyl group, and the rotational orientation (conformation) of the isopropyl group relative to the planar quinoline core. The calculations would identify the preferred conformation, which typically minimizes steric hindrance between the bulky isopropyl group and the adjacent parts of the quinoline ring.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org These orbitals are critical in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, specifically the amino group and the aromatic quinoline system. The LUMO is anticipated to be distributed over the electron-deficient parts of the quinoline ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Conceptual Frontier Molecular Orbital Properties

Orbital Energy (Conceptual) Character and Implication
HOMO High Primarily located on the amine and quinoline π-system; indicates sites of nucleophilicity.
LUMO Low Distributed across the quinoline aromatic system; indicates sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It uses a color scale to indicate regions of varying electrostatic potential on the electron density surface. MEP maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net

In an MEP map of this compound, distinct regions would be visible:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are expected around the nitrogen atom of the quinoline ring and the nitrogen of the amine group. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are typically found around the hydrogen atoms, particularly the one attached to the amine group. These sites are prone to nucleophilic attack. researchgate.net

Neutral Regions (Green): These represent areas with near-zero potential.

Table 2: MEP Color Code and Interpretation

Color Potential Interpretation
Red Most Negative High electron density; site for electrophilic attack.
Yellow Negative Moderate electron density.
Green Zero Neutral electrostatic potential.

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals. nih.govwisc.edu This method is particularly effective for quantifying stabilizing interactions within a molecule, such as hyperconjugation.

Hyperconjugation involves the interaction of a filled (donor) orbital with an adjacent empty (acceptor) orbital. In this compound, significant hyperconjugative interactions would include the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the quinoline ring. This n → π* interaction contributes significantly to the stability of the molecule and influences its electronic properties. The strength of these interactions is estimated using second-order perturbation theory, denoted as E(2). nih.gov

Table 3: Conceptual NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol) - Conceptual
Lone Pair (LP) of Amine N Antibonding (π*) of Quinoline Ring High

Prediction and Correlation of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters and comparing them to experimentally obtained spectra, the accuracy of the computational model and the optimized geometry can be validated. researchgate.net For this compound, theoretical calculations of its vibrational modes and NMR signals would serve as a powerful tool for structural confirmation, although specific data is not publicly available.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov An MD simulation of this compound would reveal how the isopropyl group rotates and flexes, and how the entire molecule interacts with its environment, such as a solvent or a biological receptor. This analysis provides insights into the accessible conformations of the molecule and the energy barriers between them, which are crucial for understanding its interactions and reactivity in a dynamic setting. nih.gov

Reactivity Indices and Local Reactivity Descriptors

There is currently no published research detailing the reactivity indices and local reactivity descriptors for this compound. Such studies, which often involve the calculation of Fukui functions and dual descriptors, are crucial for predicting the sites of nucleophilic, electrophilic, and radical attack. The absence of this data means that a theoretical prediction of the molecule's reactive behavior at different atomic centers cannot be provided at this time.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of the Quinoline (B57606) Moiety

The quinoline ring is generally susceptible to both electrophilic and nucleophilic substitution, with the reaction site depending on the conditions and the nature of the substituent. nih.gov In N-(propan-2-yl)quinolin-5-amine, the powerful electron-donating secondary amino group at the C5-position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The amino group strongly activates the benzene (B151609) ring of the quinoline moiety towards electrophilic attack. The substitution is directed primarily to the ortho and para positions relative to the amine. Therefore, electrophilic substitution is expected to occur at the C6 and C8 positions.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline system is inherently electron-deficient and can undergo nucleophilic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. However, the strong electron-donating nature of the 5-amino group deactivates the pyridine ring towards nucleophilic attack.

Quinoline and its derivatives are known to undergo various synthetic transformations, including:

Friedländer Annulation: A classical method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.com

Povarov Reaction: A [4+2] cycloaddition reaction to form tetrahydroquinoline derivatives. nih.gov

Combes Quinoline Synthesis: The reaction of anilines with β-diketones to form substituted quinolines. researchgate.net

These established synthetic routes highlight the versatility of the quinoline core, which can be further functionalized. researchgate.net

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a key center of reactivity. msu.edu Its lone pair of electrons makes it nucleophilic and basic.

Key reactions involving the secondary amine include:

N-Alkylation: The amine can be further alkylated by reacting with alkyl halides. However, this reaction can be difficult to control and may lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amide. This is a common strategy to protect the amine or to introduce new functional groups.

Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides, a functional group present in many pharmaceutically active compounds. libretexts.org

Oxidation: Secondary amines can be oxidized to various products. For instance, bioinspired catalyst systems using quinones can facilitate the aerobic dehydrogenation of secondary amines to imines. nih.gov

The nucleophilicity of the amine is modulated by the electron-withdrawing character of the quinoline ring, making it slightly less basic than a typical dialkylamine but still highly reactive.

Cycloaddition and Annulation Reactions Involving the Compound

The quinoline system and its derivatives are active participants in cycloaddition and annulation reactions, leading to the rapid construction of complex polycyclic structures.

Diels-Alder Type Reactions: The quinoline ring can act as a dienophile or, in its activated form, as a diene. Photochemical dearomative [4+2] cycloadditions between quinolines and alkenes have been developed, yielding sterically congested products with high selectivity. nih.gov Lewis acid activation of the quinoline nitrogen is often crucial for these transformations. nih.gov

[3+2] Cycloadditions: 5-Aminoquinoline (B19350) derivatives can be involved in cycloaddition schemes. For example, derivatives of 8-hydroxyquinoline (B1678124) can undergo [3+2] cycloaddition mechanisms to form complex heterocyclic systems. nih.gov Copper-catalyzed [3+2] cycloadditions of azirines to quinolin-2-ones have also been reported to produce pyrrolo[3,2-c]quinoline scaffolds. mdpi.com

Annulation Reactions: Annulation, the formation of a new ring, is a powerful strategy in quinoline chemistry. Transition metal-catalyzed C-H/N-H functionalization and annulation of N-(quinolin-8-yl)benzamide with cyclopropanols have been used to construct isoindolin-1-ones, demonstrating the utility of the aminoquinoline scaffold as a directing group for complex ring-forming reactions. researchgate.net

The table below summarizes cycloaddition reactions involving quinoline derivatives, which could be analogous to the reactivity of this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct Type
Photochemical [4+2] CycloadditionQuinoline, AlkeneLight, Lewis Acid (e.g., BF₃)Dearomatized polycycle
[3+2] Cycloaddition8-Hydroxyquinoline derivative, Azide-Triazole-fused quinoline
[3+2] AnnulationQuinolin-2-one, 2H-AzirineCu(II)Pyrrolo[3,2-c]quinoline
[4+1] AnnulationN-(quinolin-8-yl)benzamide, CyclopropanolCo(II), Ag₂CO₃Isoindolin-1-one

This table presents examples of reactions on quinoline derivatives, illustrating potential pathways for this compound.

Exploration of Electrophilic and Nucleophilic Attack Sites

The distribution of electron density in this compound determines the preferred sites for chemical attack.

Electrophilic Attack: As previously mentioned, the strong activating effect of the C5-amino group directs electrophiles to the C6 and C8 positions of the benzene ring. The nitrogen atom of the quinoline ring can also be an electrophilic site after protonation or complexation with a Lewis acid, which activates the ring for certain reactions. nih.gov

Nucleophilic Attack: The secondary amine nitrogen is the primary nucleophilic site, readily attacking electrophilic carbon atoms (e.g., in alkyl halides and acyl chlorides). msu.edulibretexts.org While the quinoline ring itself is generally resistant to nucleophilic attack due to the C5-amino group, derivatization could introduce leaving groups at positions C2 or C4, making substitution possible under forcing conditions.

Catalytic Transformations of this compound and its Derivatives

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. Aminoquinolines are excellent substrates and directing groups in a variety of catalytic processes.

C-H Activation/Functionalization: The nitrogen atom of the secondary amine or the quinoline ring can act as a directing group to guide a transition metal catalyst to a specific C-H bond. For 8-aminoquinoline (B160924) derivatives, this strategy is well-established for the functionalization of the C7 position. For this compound, the amine could potentially direct functionalization at the C4 or C6 positions. Cobalt-catalyzed C-H/N-H functionalization is a known method for creating complex molecules from aminoquinoline scaffolds. researchgate.net

Coupling Reactions: The compound could be a substrate for cross-coupling reactions. If converted to a halo-derivative (e.g., 8-bromo-N-(propan-2-yl)quinolin-5-amine), it could participate in Suzuki, Heck, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.

Catalytic Hydrogenation: The quinoline ring can be selectively or fully hydrogenated under various catalytic conditions to produce tetrahydroquinoline or decahydroquinoline (B1201275) derivatives, respectively.

Three-Component Reactions: Transition metal catalysts, particularly copper and iron, are used to synthesize 2,4-disubstituted quinolines via a three-component coupling of anilines, aldehydes, and terminal alkynes. researchgate.net Derivatives of this compound could potentially be synthesized or used in such multicomponent strategies.

The table below details catalytic reactions where aminoquinoline derivatives are involved.

Catalytic ReactionSubstrate TypeCatalystResulting Transformation
C-H/N-H AnnulationN-(quinolin-8-yl)benzamideCo(OAc)₂Formation of fused isoindolin-1-ones
Aniline-Aldehyde-Alkyne CouplingAnilines, Aldehydes, AlkynesCu, Fe, Au, AgSynthesis of 2,4-disubstituted quinolines
Aerobic OxidationSecondary Amines1,10-phenanthroline-5,6-dione/ZnI₂Dehydrogenation to Imines

This table showcases catalytic transformations applicable to or involving aminoquinoline structures, suggesting potential synthetic routes for modifying this compound.

Structure Interaction Relationships and Ligand Design Principles

Molecular Recognition and Binding Mode Analysis (General Principles)

The process of a ligand binding to a receptor can be understood through several conceptual models:

The Lock-and-Key Model: This early model proposes that the ligand (the "key") has a rigid, pre-formed shape that is perfectly complementary to the rigid binding site of the receptor (the "lock"). nih.gov

The Induced-Fit Model: An evolution of the lock-and-key concept, this model suggests that the binding of a ligand can induce a conformational change in the receptor's active site. This dynamic adjustment allows for a tighter and more optimal binding orientation. nih.gov

The Conformational Selection Model: This model posits that proteins are not static but exist as an ensemble of different conformations in equilibrium. The ligand does not induce a change but rather selectively binds to and stabilizes a specific pre-existing conformation from this ensemble. nih.gov

Analyzing the binding mode involves identifying the precise orientation of the ligand within the binding pocket and mapping the specific intermolecular interactions that stabilize the complex. nih.gov This analysis is crucial for understanding the basis of a compound's activity and for designing new molecules with improved properties.

Role of the Quinoline (B57606) Scaffold in Molecular Interactions

The quinoline scaffold is a privileged bicyclic aromatic heterocycle that serves as a core structural component in numerous biologically active compounds. researchgate.netontosight.ai Its versatility stems from its unique electronic and structural properties, which allow it to participate in a wide array of molecular interactions. ontosight.ai

Key features of the quinoline scaffold in molecular interactions include:

Hydrogen Bonding: The nitrogen atom within the quinoline ring is a hydrogen bond acceptor, enabling it to form crucial hydrogen bonds with amino acid residues in a protein's binding site, such as the backbone NH groups or side chains of residues like glutamine, asparagine, and histidine. nih.govnih.gov

π-π Stacking: The planar aromatic ring system of quinoline can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the stability of the ligand-receptor complex.

Hydrophobic Interactions: The fused benzene (B151609) ring portion of the scaffold is hydrophobic and can interact favorably with nonpolar pockets within a binding site.

Polarity and Solubility: The presence of the nitrogen atom imparts a degree of polarity to the molecule. This property can be strategically used in drug design to enhance water solubility and bioavailability without compromising binding affinity. nih.gov

Structural Rigidity and Versatility: The rigid nature of the fused ring system provides a defined orientation for substituents, which can reduce the entropic penalty upon binding. Furthermore, the scaffold can be functionalized at various positions, allowing for the fine-tuning of its pharmacological and physicochemical properties. frontiersin.org

These characteristics make the quinoline scaffold an excellent platform for developing inhibitors of enzymes like kinases and topoisomerases, as well as agents targeting DNA. researchgate.netresearchgate.net

Interaction TypeDescriptionPotential Interacting Residues
Hydrogen Bonding The quinoline nitrogen acts as a hydrogen bond acceptor.Gln, Asn, His, Tyr
π-π Stacking The aromatic system interacts with other aromatic rings.Phe, Tyr, Trp
Hydrophobic Interactions The carbocyclic part of the scaffold interacts with nonpolar regions.Leu, Val, Ile, Ala
Van der Waals Forces General non-specific attractive forces due to fluctuating dipoles.All nearby residues

Influence of the N-Isopropyl Moiety on Interaction Specificity

The N-isopropyl group, a key feature of N-(propan-2-yl)quinolin-5-amine, plays a significant role in determining binding affinity and specificity. While direct studies on this specific molecule are limited, the influence of isopropyl groups in other ligand-receptor contexts provides a strong conceptual framework.

The primary roles of the isopropyl moiety include:

Conformational Stabilization: The isopropyl group can engage in intramolecular hydrophobic contact with other parts of the ligand, such as the quinoline ring itself. This helps to stabilize a specific, low-energy conformation of the ligand that is optimal for binding. acs.org

Specificity and Selectivity: The size and shape of the isopropyl group are critical. A binding pocket may be perfectly sized to accommodate an isopropyl group but be too small for a larger group (like a tert-butyl) or too large for a smaller group (like a methyl) to interact optimally. acs.org This "steric fit" is a key determinant of a ligand's selectivity for its target over other proteins. In some contexts, replacing a propyl group with an isopropyl group can enhance activity, while substitution with bulkier or aromatic groups can lead to a complete loss of function, highlighting its importance for specificity. mdpi.com

Feature of Isopropyl GroupInfluence on Molecular InteractionExample
Size and Shape Fills specific hydrophobic pockets, contributing to selectivity.Fitting into a pocket formed by Leu, Pro, and Phe residues. acs.org
Nonpolar Nature Forms favorable hydrophobic interactions, displacing water.Increases binding affinity through the hydrophobic effect.
Steric Bulk Can stabilize the active conformation of the ligand.Internal hydrophobic contact with an adjacent ring system. acs.org

Design Strategies for Modulating Molecular Interactions

To optimize the binding of a lead compound like this compound, medicinal chemists employ several design strategies to modulate its interactions with a target. These strategies are often guided by structure-activity relationship (SAR) studies and computational modeling.

Common strategies for quinoline derivatives include:

Substituent Modification: This involves systematically altering the substituents on the quinoline ring. For example, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the electronic properties of the ring, influencing hydrogen bonding and π-stacking interactions. frontiersin.org Modifying the size and nature of the alkyl group at the amine (e.g., changing the isopropyl group) can probe the limits of a hydrophobic pocket. researchgate.net

Fragment-Based and Hybridization Approaches: This strategy involves linking the quinoline scaffold to other pharmacophoric fragments known to have desirable properties. For instance, creating a hybrid molecule by combining quinoline with a chalcone (B49325) moiety has been used to develop compounds that target tubulin polymerization. nih.gov This can lead to synergistic effects or multi-target agents.

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, a phenyl ring could be replaced with a thiophene (B33073) or pyridine (B92270) ring to alter polarity and hydrogen bonding capacity. researchgate.net

These design efforts aim to enhance the affinity and specificity of the ligand for its intended target while minimizing off-target effects. nih.gov

Computational Docking and Binding Energy Analysis (Conceptual Frameworks)

Computational methods are indispensable tools in modern drug design for predicting and analyzing ligand-receptor interactions before undertaking costly and time-consuming synthesis. mdpi.com

Molecular Docking: This is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves:

Preparation: The 3D structures of the receptor (e.g., a protein from the Protein Data Bank) and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and removing water molecules. researchgate.net

Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site. researchgate.net

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are used to rank the different binding modes, with lower energy scores typically indicating more favorable interactions. nih.gov

Binding Energy Analysis: The results of molecular docking provide a detailed 2D or 3D view of the predicted ligand-receptor complex. This allows for a qualitative analysis of the binding mode, identifying key interactions such as specific hydrogen bonds, hydrophobic contacts, and π-stacking. nih.govnih.gov The docking score itself provides a semi-quantitative estimate of the binding free energy.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to provide a more dynamic and realistic view of the complex. nih.gov By simulating the movements of the atoms over time (e.g., nanoseconds), MD can assess the stability of the predicted binding pose and provide more accurate calculations of binding free energy, confirming that the interactions identified in the static dock are maintained in a dynamic, solvated environment. nih.govfrontiersin.org

These computational frameworks allow researchers to prioritize which novel quinoline derivatives to synthesize and test, greatly accelerating the discovery of new therapeutic agents. mdpi.comnih.gov

Analytical Methodologies for Quinolyl Amine Compounds

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. For quinolyl amines, several chromatographic methods are utilized, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of quinoline (B57606) derivatives due to its high resolution and sensitivity. nih.gov The development of an effective HPLC method involves careful selection of the stationary phase, mobile phase, and detector.

For the separation of amines, including quinolyl amines, reversed-phase HPLC is commonly employed. sigmaaldrich.com C18 columns are a popular choice for the stationary phase. sigmaaldrich.comnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. nih.govresearchgate.net The pH of the aqueous buffer plays a critical role in the retention of ionizable compounds like amines. nih.gov For instance, acidic conditions can protonate the silica (B1680970) gel of the column, affecting the interaction with the amine. chromforum.org Ion-pair chromatography, which involves adding a counter-ion to the mobile phase, can also be used to enhance the retention and separation of quinoline compounds. nih.gov

Method validation is a critical step to ensure the reliability of the HPLC method, encompassing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Interactive Data Table: HPLC Method Parameters for Amine Separation

ParameterTypical Conditions
Stationary Phase C18, BIST™ B, BIST™ B+
Mobile Phase Acetonitrile/Water with buffer (e.g., sulfuric acid, formic acid, ammonium (B1175870) formate)
Detection UV (e.g., 210 nm, 254 nm), Diode Array Detector (DAD)
Flow Rate 0.5 - 1.5 mL/min

Note: The optimal conditions can vary depending on the specific quinolyl amine and the complexity of the sample matrix.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, the direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. nih.gov To overcome these issues, derivatization is often employed to increase the volatility and improve the chromatographic properties of the amines. nih.govresearchgate.net

The choice of GC column is also crucial. Columns specifically designed for amine analysis are available. chromforum.org Headspace GC can be used for the analysis of volatile nitrosamine (B1359907) impurities that may be present in pharmaceuticals. restek.comgcms.cz GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and selectivity, making it suitable for trace-level analysis. restek.com

Capillary Electrophoresis (CE) for Separation and Purity Assessment

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. libretexts.orgsciex.com This technique is particularly useful for the analysis of ionizable compounds like quinolyl amines. The separation in CE is influenced by the charge-to-mass ratio of the analytes, the pH of the running buffer, and the presence of additives. nih.govnih.gov

CE can be used to determine the purity of compounds and to separate complex mixtures of quinoline derivatives. nih.govnih.gov For instance, adjusting the pH of the running buffer and adding polyethylene (B3416737) glycol (PEG) can optimize the separation of methylquinolines. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate structurally similar quinolones. nih.gov A key advantage of CE is its low consumption of organic solvents, making it an environmentally friendly technique. nih.gov

Advanced Detection Methods Coupled with Chromatography

Coupling chromatographic techniques with advanced detection methods significantly enhances the sensitivity and selectivity of the analysis. Mass spectrometry (MS) is a powerful detector that provides information about the molecular weight and structure of the analytes. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of amines and their metabolites in complex biological matrices. nih.govresearchgate.net This method often involves a derivatization step to improve ionization efficiency. nih.gov Solid-phase extraction (SPE) can be coupled online with LC-MS/MS to automate sample cleanup and pre-concentration, leading to high-throughput analysis. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and GC-tandem mass spectrometry (GC-MS/MS) are also widely used for the analysis of quinolyl amines and related compounds, especially for volatile impurities. restek.comnih.gov These techniques offer excellent sensitivity and are capable of detecting impurities at the parts-per-billion (ppb) level. restek.com

Emerging Research Directions and Potential Applications in Chemical Science

Advanced Material Science Applications

The unique photophysical properties of the quinoline (B57606) scaffold have long been of interest in materials science. While direct studies on the optoelectronic properties of N-(propan-2-yl)quinolin-5-amine are not extensively documented, the broader class of quinoline derivatives is recognized for its potential in the development of advanced materials. rsc.orgresearchgate.net Functionalized quinolines are key components in the creation of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. rsc.org

The introduction of an N-isopropyl group to the 5-aminoquinoline (B19350) core can influence the molecule's electronic properties, such as its HOMO/LUMO energy levels and its ability to participate in charge transfer processes. These are critical parameters for applications in optoelectronics. Research into related quinoline derivatives suggests that such modifications can enhance fluorescence and phosphorescence, making them suitable as emitters or hosts in OLED devices. researchgate.net The exploration of this compound in this context represents a promising, yet underexplored, avenue of research.

Catalysis Research Involving Quinoline Derivatives

Quinoline derivatives are widely utilized as ligands in coordination chemistry and catalysis due to the nitrogen atom's ability to coordinate with metal centers. nih.govacs.org While specific catalytic applications of this compound are still emerging, the structural motif is highly relevant. For instance, nickel complexes featuring quinoline-derived NNS donor ligands have been successfully employed as catalysts for the N-alkylation of anilines with alcohols. nih.govresearchgate.net This "hydrogen borrowing" methodology is a highly atom-economical and environmentally friendly approach to forming C-N bonds. acs.org

The this compound could potentially serve as a ligand in similar catalytic systems. The electronic and steric properties imparted by the isopropyl group could modulate the catalytic activity and selectivity of the metal complex. Research in this area is focused on developing robust and reusable catalysts for a variety of organic transformations. acs.orgresearchgate.net The table below summarizes the catalytic activity of related quinoline-based nickel complexes in N-alkylation reactions.

Table 1: Catalytic Activity of Quinoline-Derived Nickel Complexes in N-Alkylation

Catalyst Precursor Reaction Yield (%) Reference
(Me2NNNQ)NiCl C-H bond alkylation of benzothiazoles High acs.orgresearchgate.net
Ni(II) complex with NNS-donor ligand N-alkylation of amines with benzyl (B1604629) alcohols up to 92 nih.gov

Green Chemistry Innovations in Quinolyl Amine Synthesis

The synthesis of quinolines and their derivatives is an area of intense research, with a strong emphasis on developing greener and more sustainable methods. nih.gov Traditional methods often require harsh conditions and toxic reagents. nih.gov Modern approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts.

For the synthesis of N-alkylated quinolyl amines like this compound, several green strategies are being explored. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. frontiersin.orgrsc.orgresearchgate.net The direct N-alkylation of amines with alkyl halides in aqueous media under microwave irradiation is a promising green alternative that avoids the use of transition metal catalysts. rsc.org

Another innovative approach is the use of deep eutectic solvents (DESs) as both solvent and catalyst for the alkylation of amines with allylic alcohols, which can proceed at room temperature. rsc.org The development of one-pot, multicomponent reactions (MCRs) for quinoline synthesis also aligns with the principles of green chemistry by increasing efficiency and reducing the number of synthetic steps and purification processes. rsc.org The use of nanocatalysts in the synthesis of quinolines is another area of active research, offering high efficiency and reusability. nih.gov

Future Prospects in Synthetic Methodologies

The future of synthesizing functionalized quinolines, including this compound, lies in the development of more efficient, selective, and sustainable methods. mdpi.comrsc.org Continuous flow chemistry is a rapidly growing field that offers significant advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. thieme-connect.deresearchgate.net The synthesis of quinoline derivatives through flow processes is an active area of research. thieme-connect.de

Furthermore, the direct functionalization of the quinoline core through C-H activation is a highly sought-after strategy that avoids the need for pre-functionalized starting materials. mdpi.comrsc.org Palladium-catalyzed reactions involving isocyanide insertion and C-H functionalization are opening new routes to complex quinoline derivatives. rsc.org The development of novel catalytic systems, including those based on earth-abundant metals, will continue to be a major focus. mdpi.com

The exploration of novel reaction pathways, such as photochemical methods for the rearrangement and alkylation of amine derivatives, also holds promise for the synthesis of new quinoline-based compounds. nih.govnih.gov These emerging methodologies will undoubtedly facilitate the synthesis and exploration of the properties and applications of this compound and its analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.